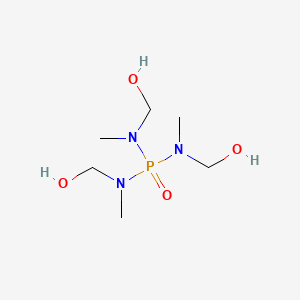
Phosphoric triamide, N,N',N''-trimethyl-N,N',N''-tris(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- is an organic compound with significant applications in various fields. It is known for its unique chemical properties and versatility in reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- can be synthesized through a multi-step process. One common method involves the reaction of phosphorus trichloride with an amine, followed by hydrolysis and methylation steps. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper reaction kinetics.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce various substituted amides.
Scientific Research Applications
Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has applications in biochemical studies, particularly in enzyme inhibition and protein modification.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form stable complexes with these targets, leading to inhibition or modification of their activity. The pathways involved often include covalent bonding and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid tripyrrolidide
- Tripyrrolidinophosphine oxide
- Phosphoric acid tris(hydroxymethyl)amide
Uniqueness
Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- is unique due to its specific structure, which allows for versatile reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it distinct from other similar compounds.
Properties
CAS No. |
19855-78-8 |
|---|---|
Molecular Formula |
C6H18N3O4P |
Molecular Weight |
227.20 g/mol |
IUPAC Name |
[bis[hydroxymethyl(methyl)amino]phosphoryl-methylamino]methanol |
InChI |
InChI=1S/C6H18N3O4P/c1-7(4-10)14(13,8(2)5-11)9(3)6-12/h10-12H,4-6H2,1-3H3 |
InChI Key |
OEYPEDRVYOWEST-UHFFFAOYSA-N |
Canonical SMILES |
CN(CO)P(=O)(N(C)CO)N(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















